Azelaic acid

Descripción general

Descripción

It is found in grains such as wheat, rye, and barley, and is also produced by the yeast Malassezia furfur, which is part of the normal skin flora . Azelaic acid is widely used in dermatology for its antibacterial, anti-inflammatory, and keratolytic properties, making it effective in treating conditions like acne and rosacea .

Mecanismo De Acción

Target of Action

Azelaic acid, a naturally occurring dicarboxylic acid, primarily targets several key enzymes and proteins in the human body. It is known to inhibit tyrosinase, a key enzyme involved in the synthesis of melanin . It also targets keratin, a protein found in skin, nails, and hair, and inhibits its production . Furthermore, it has antimicrobial effects on both aerobic and anaerobic bacteria, especially Staphylococcus epidermidis and Propionibacterium acnes .

Mode of Action

This compound exerts its effects through various mechanisms. It is thought to manifest its antibacterial effects by inhibiting the synthesis of cellular protein in bacteria . It also inhibits the production of keratin, which prevents the buildup of dead skin cells that can trigger acne breakouts . In terms of its action on tyrosinase, this compound acts as a competitive inhibitor, thereby reducing the production of melanin .

Biochemical Pathways

This compound affects several biochemical pathways. It is assimilated through fatty acid degradation, with further catabolism occurring through the glyoxylate and butanoate metabolism pathways when used as a carbon source . It also inhibits anaerobic glycolysis .

Pharmacokinetics

This compound can be administered topically, orally, by intra-tissue infusion, and systemically . Approximately 4% of topically applied this compound is absorbed through the skin . It is distributed into all tissues and is partially metabolized by β-oxidation in the liver . About 60% of this compound is eliminated in the urine within 12 hours, and part of it is decarboxylated .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It reduces microbial protein synthesis by over fifty percent . It also decreases the efficiency of respiratory metabolism in bacteria and renders the cell more susceptible to changes in the environmental pH . Furthermore, it has been shown to reduce the growth of bacteria in the follicle, improve the disordered growth of skin cells lining the follicle, and reduce inflammation by scavenging free radicals .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, a lower environmental pH may enhance its bactericidal effects . Moreover, it has been suggested that this compound’s role under abiotic stress conditions needs further exploration . It is also worth noting that the presence of certain bacteria can influence the action of this compound .

Análisis Bioquímico

Biochemical Properties

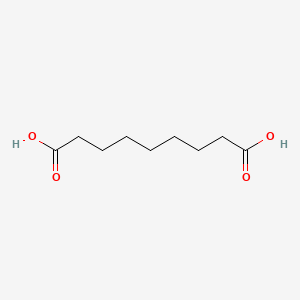

Azelaic acid is a dicarboxylic acid containing nine carbon atoms . It has important properties and pharmacological applications, proving to be a valuable bio-based monomer for the synthesis of biodegradable and sustainable polymers, plasticizers, and lubricants . It is known to inhibit the synthesis of cellular protein in anaerobic and aerobic bacteria, especially Staphylococcus epidermidis and Propionibacterium acnes .

Cellular Effects

This compound addresses hyperpigmentation by decreasing melanin production, a natural pigment responsible for producing color in the skin . It effectively inhibits the production of keratin, a protein found in skin, nails, and hair, which prevents the buildup of dead skin cells that can trigger acne breakouts . As an antibacterial and anti-inflammatory, this compound can soothe the irritation and redness caused by blemishes or rosacea .

Molecular Mechanism

It is thought that this compound manifests its antibacterial effects by inhibiting the synthesis of cellular protein in anaerobic and aerobic bacteria . It has been shown to be a reversible inhibitor of tyrosinase and other oxidoreductases in vitro and that it inhibits mitochondrial respiration .

Temporal Effects in Laboratory Settings

Although expression of this compound decreases during systemic acquired resistance (SAR) induction, the protein localizes to all living cell types of the vasculature, including companion cells and sieve elements, and therefore this compound is well situated to participate in long-distance signaling during SAR . Various strains of cutaneous microorganisms exhibited large reductions in viability over a 24-hour test period when exposed to this compound .

Dosage Effects in Animal Models

In a study using Caenorhabditis elegans as an invertebrate animal model, this compound was shown to suppress fat accumulation with no effect on lifespan at normal temperatures. Moreover, this compound promoted lifespan at low temperatures by elevation of unsaturated long-chain fatty acids and expression of genes in fatty acid desaturation .

Metabolic Pathways

This compound is assimilated through fatty acid degradation, with further catabolism occurring through the glyoxylate and butanoate metabolism pathways when used as a carbon source .

Transport and Distribution

This compound is well-known to trigger salicylic acid accumulation under biotic stress as a priming factor to induce systemic acquired resistance (SAR), although little is known about its role under abiotic stress .

Subcellular Localization

The lipid transfer protein (LTP)-like this compound and its closest paralog localize to expected places for lipid exchange/movement to occur. These are the ER/plasmodesmata, chloroplast outer envelopes, and membrane contact sites between them . The plastid targeting of this compound occurs through a mechanism that may enable/facilitate their roles in signal mobilization .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Azelaic acid is primarily synthesized through the ozonolysis of oleic acid. This process involves the cleavage of the carbon-carbon double bond in oleic acid using ozone, resulting in the formation of this compound and nonanoic acid as by-products . The reaction is typically carried out in a batch reactor with fine bubbles at high temperatures (around 150°C) without the use of catalysts or solvents .

Industrial Production Methods: In industrial settings, this compound is produced using a similar ozonolysis process. The oleic acid feedstock is oxidized with ozone, and the resulting mixture is subjected to various purification steps to isolate this compound. Alternative methods, such as catalytic oxidation using hydrogen peroxide and tungstic acid, have also been explored for their environmental benefits and higher yields .

Análisis De Reacciones Químicas

Types of Reactions: Azelaic acid undergoes several types of chemical reactions, including:

Oxidation: this compound can be further oxidized to produce shorter-chain dicarboxylic acids.

Reduction: It can be reduced to form nonanediol.

Esterification: this compound reacts with alcohols to form esters, which are used in the production of plasticizers and lubricants.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide and tungstic acid are commonly used as oxidizing agents.

Reduction: Catalytic hydrogenation is employed for reduction reactions.

Esterification: Alcohols such as methanol or ethanol are used in the presence of acid catalysts.

Major Products:

Oxidation: Shorter-chain dicarboxylic acids.

Reduction: Nonanediol.

Esterification: Various esters used in industrial applications.

Aplicaciones Científicas De Investigación

Clinical Applications

Azelaic acid is primarily used in dermatology for the following conditions:

- Acne Vulgaris : this compound is effective in treating both comedonal and inflammatory acne. Clinical studies have shown comparable efficacy to other topical agents such as benzoyl peroxide and tretinoin .

- Rosacea : Approved for use as a 15% gel, this compound significantly reduces inflammatory lesions and erythema associated with rosacea. Its anti-inflammatory properties are particularly beneficial for this condition .

- Hyperpigmentation Disorders : The compound is utilized in treating conditions characterized by excessive pigmentation, including melasma and post-inflammatory hyperpigmentation. It has been shown to improve skin tone by inhibiting melanin production .

Case Studies

Several case studies illustrate the real-world effectiveness of this compound in treating various dermatological conditions:

- Case Study 1 : A 25-year-old female with persistent acne was treated with 15% this compound gel twice daily. After 12 weeks, there was a significant reduction in inflammatory lesions and improved skin texture.

- Case Study 2 : A 26-year-old female with mild acne and skin picking behavior was treated with this compound gel for six months. The treatment led to a notable decrease in both acne lesions and post-inflammatory hyperpigmentation.

- Case Study 3 : A 33-year-old female with moderate acne combined with pigmentation issues was treated with this compound alongside spironolactone for nine months. The patient reported substantial improvement in both acne severity and pigmentation.

- Case Study 4 : A 34-year-old female with a history of severe acne was treated with this compound gel after failing other treatments. The patient experienced significant lesion reduction and improved overall skin appearance after nine months of therapy.

- Case Study 5 : A patient with rosacea exhibited marked improvement after using this compound gel, leading to reduced redness and fewer papules over a treatment period of three months.

Summary Table of Clinical Applications

Comparación Con Compuestos Similares

Azelaic acid can be compared to other dicarboxylic acids and chemical-based acids:

Hexanoic Acid: Both this compound and hexanoic acid are dicarboxylic acids, but they differ in their chain lengths and biological activities.

Alpha Hydroxy Acids (AHAs): Examples include glycolic acid and lactic acid.

Beta Hydroxy Acids (BHAs): Salicylic acid is a common BHA used for its ability to penetrate oily skin and exfoliate pores.

This compound stands out due to its unique combination of antibacterial, anti-inflammatory, and keratolytic properties, making it a versatile compound in both medical and industrial applications.

Actividad Biológica

Azelaic acid, a dicarboxylic acid, has gained significant attention in dermatology due to its multifaceted biological activities. Originally recognized for its ability to induce hypopigmentation, this compound has been extensively studied for its antibacterial, anti-inflammatory, and keratolytic properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

1. Antibacterial Activity

This compound exhibits bactericidal effects primarily against Propionibacterium acnes, the bacteria implicated in acne vulgaris. Its mechanisms include:

- Inhibition of Protein Synthesis : this compound inhibits the synthesis of proteins in both aerobic and anaerobic bacteria, which is crucial for their survival and replication .

- Enzyme Inhibition : It reversibly inhibits several oxidoreductive enzymes such as tyrosinase and mitochondrial enzymes involved in the respiratory chain . This action disrupts bacterial metabolic processes.

- Intracellular Accumulation : Studies show that intracellular concentrations of this compound in P. acnes are significantly higher than in the surrounding tissue, enhancing its antibacterial efficacy .

Table 1: Antibacterial Efficacy of this compound Against Various Microorganisms

| Microorganism | Effect Observed |

|---|---|

| Propionibacterium acnes | Significant growth inhibition |

| Staphylococcus aureus | Marked reduction in viability |

| Staphylococcus epidermidis | Impeded growth |

| Malassezia furfur | Significant growth inhibition |

2. Anti-inflammatory Activity

This compound's anti-inflammatory properties are attributed to its ability to reduce pro-inflammatory factors and reactive oxygen species (ROS). Clinical studies have demonstrated:

- A reduction in inflammatory lesions by up to 73.4% compared to control groups .

- Significant improvement in erythema (redness) and overall acne severity ratings from both physician and patient perspectives .

Clinical Efficacy

Several clinical trials have assessed the efficacy of this compound in treating acne vulgaris and other dermatological conditions.

Case Study 1: Efficacy in Acne Treatment

A randomized controlled trial involving 859 patients compared this compound (20% gel) with benzoyl peroxide and retinoids over an 8-month period. Results indicated:

- This compound achieved a median reduction of 70% in papules and pustules.

- It was well tolerated with fewer side effects compared to benzoyl peroxide .

Case Study 2: Treatment of Melasma

In a study examining this compound's effects on melasma, patients receiving a combination treatment including this compound showed significant improvement in pigmentary intensity compared to those receiving standard treatments alone .

Safety Profile

This compound is classified as a Category B drug during pregnancy, indicating it is generally safe for use . Side effects are typically mild and include local irritation or burning sensations, with discontinuation rates being low.

Propiedades

IUPAC Name |

nonanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c10-8(11)6-4-2-1-3-5-7-9(12)13/h1-7H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDJRBEYXGGNYIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26776-28-3, Array | |

| Record name | Nonanedioic acid, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26776-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azelaic acid [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8021640 | |

| Record name | Nonanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid; Pellets or Large Crystals, Yellowish to white solid; [HSDB] White flakes; [Acros Organics MSDS], Solid | |

| Record name | Nonanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Azelaic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12008 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Azelaic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000784 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

357.1 °C; 287 °C at 100 mm Hg, BP: 365 °C (decomposes), Distills above 360 °C with partial anhydride formation. BP: 286.5 °C at 100 mm Hg; 265 °C at 50 mm Hg; 237 °C at 15 mm Hg; 225 dg C at 10 mm Hg | |

| Record name | Azelaic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00548 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,7-HEPTANEDICARBOXYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

210 °C (closed cup) | |

| Record name | 1,7-HEPTANEDICARBOXYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in ethy ether, benzene, DMSO; soluble in ethanol, Soluble in hot water, alcohol and organic solvents, One liter of water dissolves 1.0 g at 1.0 °C; 2.4 g at 20 °C; 8.2 g at 50 °C; 22 g at 50 °C ... 1000 g ether dissolves 18.8 g at 11 °C and 26.8 g at 15 °C, In water, 2.40X10+3 mg/L at 20 °C, 2.4 mg/mL | |

| Record name | Azelaic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00548 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,7-HEPTANEDICARBOXYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Azelaic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000784 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.225 g/cu cm at 25 °C | |

| Record name | 1,7-HEPTANEDICARBOXYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000001 [mmHg], 1.07X10-8 mm Hg at 25 °C | |

| Record name | Azelaic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12008 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,7-HEPTANEDICARBOXYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The exact mechanism of action of azelaic acid is not known. It is thought that azelaic acid manifests its antibacterial effects by inhibiting the synthesis of cellular protein in anaerobic and aerobic bacteria, especially Staphylococcus epidermidis and Propionibacterium acnes. In aerobic bacteria, azelaic acid reversibly inhibits several oxidoreductive enzymes including tyrosinase, mitochondrial enzymes of the respiratory chain, thioredoxin reductase, 5-alpha-reductase, and DNA polymerases. In anaerobic bacteria, azelaic acid impedes glycolysis. Along with these actions, azelaic acid also improves acne vulgaris by normalizing the keratin process and decreasing microcomedo formation. Azelaic acid may be effective against both inflamed and noninflamed lesions. Specifically, azelaic acid reduces the thickness of the stratum corneum, shrinks keratohyalin granules by reducing the amount and distribution of filaggrin (a component of keratohyalin) in epidermal layers, and lowers the number of keratohyalin granules., Azelaic acid, and other saturated dicarboxylic acids (C9-C12), are shown to be competitive inhibitors of tyrosinase (KI azelaic acid = 2.73 X 10(-3) M) and of membrane-associated thioredoxin reductase (KI azelaic acid = 1.25 X 10(-5) M). The monomethyl ester of azelaic acid does not inhibit thioredoxin reductase, but it does inhibit tyrosinase, although double the concentration is necessary compared with azelaic acid (KI azelaic acid monomethyl ester = 5.24 X 10(-3) M). Neither azelaic acid nor its monomethyl ester inhibit tyrosinase when catechol is used as a substrate instead of L-tyrosine. Therefore, the weak inhibitory action of azelaic acid on tyrosinase appears to be due to the competition of a single carboxylate group on this inhibitor for the alpha-carboxylate binding site of the L-tyrosine substrate on the enzyme active site. Based on the inhibitor constant on tyrosinase, at least cytotoxic levels of azelaic acid would be required for the direct inhibition of melanin biosynthesis in melanosomes if this mechanism is responsible for depigmentation in the hyperpigmentation disorders lentigo maligna and melasma. Alternatively only 10(-5) M azelaic acid is required to inhibit thioredoxin reductase. This enzyme is shown to regulate tyrosinase through a feedback mechanism involving electron transfer to intracellular thioredoxin, followed by a specific interaction between reduced thioredoxin and tyrosinase. Furthermore, the thioredoxin reductase/thioredoxin system is shown to be a principal electron donor for the ribonucleotide reductases which regulates DNA synthesis., The exact mechanism of action of topically applied azelaic acid in the treatment of acne vulgaris has not been fully elucidated; however, the effect appears to result partly from the antibacterial activity of the drug. Azelaic acid inhibits the growth of susceptible organisms (principally Propionibacterium acnes) on the surface of the skin by inhibiting protein synthesis. In addition, the drug also may inhibit follicular keratinization, which may prevent development or maintenance of comedones. Azelaic acid usually is bacteriostatic in action, but may be bactericidal in high concentrations against P. acnes and Staphylococcus epidermidis. Azelaic acid also exhibits antiproliferative effects against hyperactive and abnormal melanocytes but does not exhibit an appreciable depigmenting effect on normally pigmented skin. | |

| Record name | Azelaic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00548 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,7-HEPTANEDICARBOXYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Monoclinic prismatic needles, Yellowish to white crystalline powder, Leaflets or needles | |

CAS No. |

123-99-9, 26776-28-3 | |

| Record name | Azelaic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azelaic acid [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonanedioic acid, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026776283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azelaic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00548 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | azelaic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757406 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | azelaic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19493 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonanedioic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azelaic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Azelaic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2VW3D43YT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,7-HEPTANEDICARBOXYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Azelaic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000784 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

160.5 °C, 106.5 °C | |

| Record name | Azelaic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00548 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,7-HEPTANEDICARBOXYLIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7659 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Azelaic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000784 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.